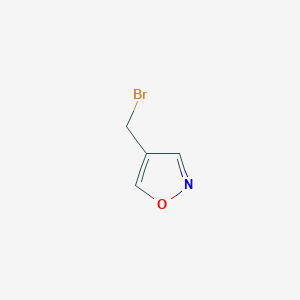

4-(Bromomethyl)-1,2-oxazole

Description

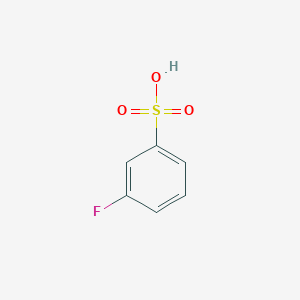

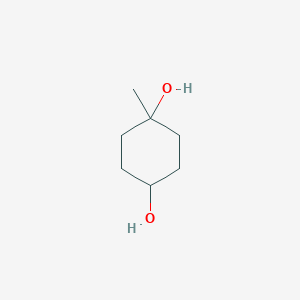

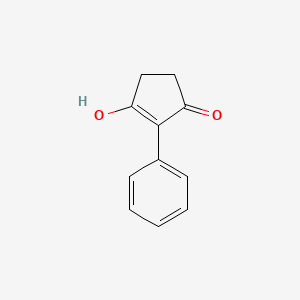

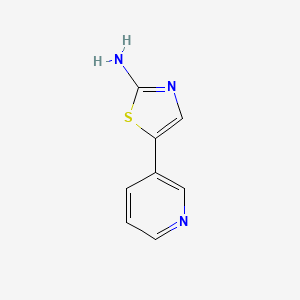

The compound "4-(Bromomethyl)-1,2-oxazole" is a brominated oxazole derivative that has been the subject of various studies due to its potential as a building block in organic synthesis. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, and the bromomethyl group at the 4-position makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 4-bromo-2,5-substituted oxazoles has been achieved through solar photo-thermochemical C(sp3)–H bromination using a specially designed reactor. This process involves benzylic bromination, intramolecular nucleophilic substitution, and HBr elimination to form the oxazole ring, followed by additional bromination steps to yield the final product . Another approach for synthesizing 4-haloisoxazoles, including 4-bromo derivatives, employs chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-bromosuccinimide (NBS) in nitromethane solvent . Furthermore, the synthesis of 4-bromomethyl-2-chlorooxazole has been described, which serves as a precursor for the creation of 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of related brominated oxazole compounds has been characterized using various techniques. For instance, the crystal structure, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies have been reported for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. This includes comparisons of the molecular structure obtained from X-ray single-crystal analysis with theoretical models using Hartree–Fock (HF) and density functional theory (DFT) . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been elucidated using single-crystal X-ray diffraction analysis, revealing insights into the molecule's arrangement and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of oxazole derivatives has been explored in various studies. For example, the reaction of substituted oxazoles with Br2 in methanol has been investigated, showing the formation of non-aromatic addition products and providing valuable information about reaction intermediates . Additionally, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles has been achieved, proposing a bromonium ylide as the key intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives have been extensively studied. The experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole includes investigations into its optimized geometrical structures, atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and nonlinear optical (NLO) effects. The compound's thermodynamic functions have also been obtained, providing a comprehensive understanding of its properties . The novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been characterized by various spectroscopic techniques, and its crystallographic parameters have been determined, contributing to the knowledge of its physical and chemical behavior .

Scientific Research Applications

Versatile Building Block in Synthesis

4-(Bromomethyl)-1,2-oxazole has been identified as a versatile building block in organic synthesis. It is used in the synthesis of various 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions, exhibiting selectivity for the 4-bromomethyl position. These reactions enable the production of a range of 4-substituted-2-chlorooxazoles, further enhancing the compound's utility in synthetic chemistry (Young, Smith, & Taylor, 2004).

Reactivity and Synthesis of Oxazoles

The reactivity of 4-(Bromomethyl)-1,2-oxazole derivatives, particularly in substitution reactions, is noteworthy. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles are reactive scaffolds that can be used for synthetic elaboration at the 2-position, leading to the formation of various substituted oxazoles. This reactivity is exemplified in the concise synthesis of specific compounds like Oxaprozin (Patil & Luzzio, 2016).

Novel Synthesis Methods

Research has also focused on novel methods for synthesizing 4-(Bromomethyl)-1,2-oxazole derivatives. For example, a method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles has been developed, showcasing high regioselectivity and moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).

Application in Heterocyclic Chemistry

The compound has been applied in heterocyclic chemistry, particularly in the synthesis of oxazole rings and related derivatives. For instance, its use in the synthesis of 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide illustrates its role in forming oxazole rings with specific functional groups (Ukrainets, Bereznyakova, Parshikov, & Turov, 2007).

Development of Novel Heterocyclic Systems

4-(Bromomethyl)-1,2-oxazole derivatives have been used as precursors in the synthesis of novel heterocyclic systems, such as oxazolo[3,4-a]isoquinolin-3-one derivatives. This highlights their potential in expanding the chemical space of heterocyclic compounds (Bogolyubov, Chernysheva, & Semenov, 2004).

properties

IUPAC Name |

4-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMCLIBWYKFYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475896 | |

| Record name | 4-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1,2-oxazole | |

CAS RN |

6455-40-9 | |

| Record name | 4-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)